N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an allyl group and a dibromopropyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of allylamine with 2,3-dibromopropylamine in the presence of a triazine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The reaction is often catalyzed by bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of phase-transfer catalysis (PTC) can enhance the efficiency of the reaction by increasing the solubility of the reactants in the reaction medium. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form bicyclic structures.
Oxidation and Reduction Reactions: The allyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Cyclization: Catalysts like palladium chloride (PdCl2) or copper chloride (CuCl2) are commonly used for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, bicyclic compounds, and oxidized or reduced forms of the original compound .
Scientific Research Applications
N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the dibromopropyl group enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can result in the inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-N-(2-bromopropyl)-1,3,5-triazine-2,4,6-triamine
- N-Allyl-N-(3-bromopropyl)-1,3,5-triazine-2,4,6-triamine
- N-Allyl-N-(2,3-dichloropropyl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of both an allyl group and a dibromopropyl group, which confer distinct chemical reactivity and biological activity. The dibromopropyl group, in particular, enhances its potential for covalent bonding with target molecules, making it a valuable compound for various applications .
Properties
CAS No. |
84852-55-1 |
---|---|
Molecular Formula |
C9H14Br2N6 |
Molecular Weight |
366.06 g/mol |
IUPAC Name |
2-N-(2,3-dibromopropyl)-2-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C9H14Br2N6/c1-2-3-17(5-6(11)4-10)9-15-7(12)14-8(13)16-9/h2,6H,1,3-5H2,(H4,12,13,14,15,16) |
InChI Key |
ONVVCKJTEPAXOV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC(CBr)Br)C1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.